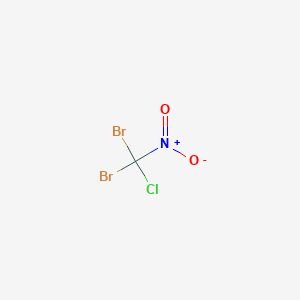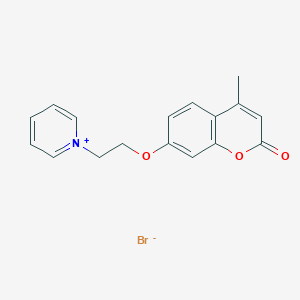
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine (MNDA) is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. MNDA belongs to the class of dihydropyridine derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways involved in oxidative stress and inflammation. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been shown to exhibit significant antioxidant and anti-inflammatory effects in various in vitro and in vivo studies. It has been found to reduce the production of reactive oxygen species (ROS) and inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been found to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine in lab experiments is its high purity and stability, which makes it easy to handle and store. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is also readily available and relatively inexpensive compared to other compounds used in research. However, one of the limitations of using 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several areas of future research that can be explored with regards to 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine. One potential direction is the development of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine-based therapeutics for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another direction is the exploration of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine as a diagnostic tool in imaging techniques. Further studies are also needed to elucidate the exact mechanism of action of 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine and its potential side effects.
Métodos De Síntesis
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine can be synthesized using several methods, including the reaction of 3-nitro-1,4-dihydropyridine-2(1H)-one with methylamine in the presence of a catalyst. Another method involves the reaction of 6-methyl-3-nitropyridine-2,5-diamine with formaldehyde in the presence of a reducing agent.
Aplicaciones Científicas De Investigación
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has been studied extensively for its potential as a therapeutic agent. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for treating various diseases, including cancer, diabetes, and neurodegenerative disorders. 6-Methyl-3-nitro-1,4-dihydropyridin-2-amine has also been studied for its potential use as a diagnostic tool in imaging techniques.
Propiedades
Número CAS |
146580-32-7 |
|---|---|
Nombre del producto |
6-Methyl-3-nitro-1,4-dihydropyridin-2-amine |
Fórmula molecular |
C6H9N3O2 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
6-methyl-3-nitro-1,4-dihydropyridin-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2,8H,3,7H2,1H3 |
Clave InChI |
QNEBRKMRZCQWNC-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
SMILES canónico |
CC1=CCC(=C(N1)N)[N+](=O)[O-] |
Sinónimos |
2-Pyridinamine, 1,4-dihydro-6-methyl-3-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





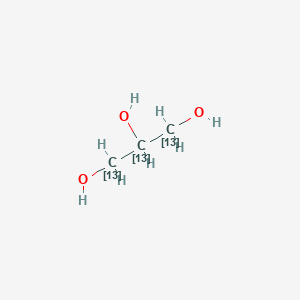

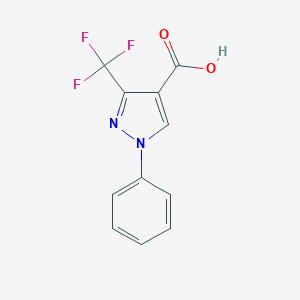

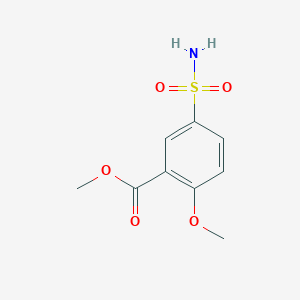
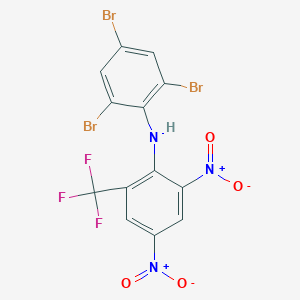
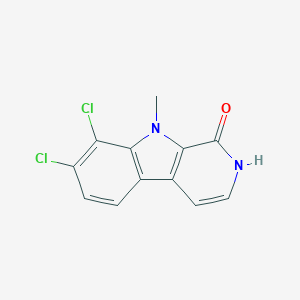

![Benzo[d]oxazole-6-carboxylic acid](/img/structure/B120678.png)

